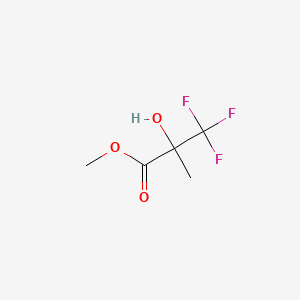

Methyl 3,3,3-trifluoro-2-hydroxy-2-methylpropanoate

Description

Methyl 3,3,3-trifluoro-2-hydroxy-2-methylpropanoate is a fluorinated ester derivative characterized by a hydroxyl group and a trifluoromethyl substituent on the β-carbon of the propanoate backbone. Its molecular formula is C₅H₇F₃O₃, with a molecular weight of 172.13 g/mol (calculated from atomic masses). The compound’s structure combines a methyl ester group, a hydroxyl group, and a trifluoromethyl group, conferring unique electronic and steric properties. The hydroxyl group enhances polarity and hydrogen-bonding capacity, while the trifluoromethyl group increases lipophilicity and electron-withdrawing effects. This balance of functional groups makes the compound relevant in pharmaceutical intermediates, agrochemicals, and materials science, particularly in applications requiring metabolic stability or controlled reactivity [11].

Properties

IUPAC Name |

methyl 3,3,3-trifluoro-2-hydroxy-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F3O3/c1-4(10,3(9)11-2)5(6,7)8/h10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQIVIJNGOXXHPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60538990 | |

| Record name | Methyl 3,3,3-trifluoro-2-hydroxy-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60538990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

337-16-6 | |

| Record name | Methyl 3,3,3-trifluoro-2-hydroxy-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60538990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3,3,3-trifluoro-2-hydroxy-2-methylpropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Hydrolysis of Trifluoroacetoacetic Ester

Trifluoroacetoacetic ester undergoes hydrolysis in the presence of mineral acids (e.g., H₂SO₄) within a polar protic solvent system (e.g., methanol/water). This step produces trifluoroacetone at elevated temperatures (70–95°C).

- Catalyst : Sulfuric acid (1–10 mol excess relative to trifluoroacetone).

- Solvent : Methanol/water mixture.

- Temperature : 70–95°C.

Cyanidation to Propiononitrile

Trifluoroacetone reacts with sodium cyanide (NaCN) in the presence of H₂SO₄ at low temperatures (0–20°C) to yield propiononitrile. This step exploits the acidic activation of the carbonyl group for nucleophilic cyanide addition.

- Reagents : NaCN (1.2–1.5 equiv.), H₂SO₄.

- Temperature : 0–20°C.

Esterification to Methyl Ester

Propiononitrile is esterified with methanol under acidic conditions to form the target compound. This one-pot process likely involves nitrile hydrolysis to the carboxylic acid followed by acid-catalyzed esterification.

- Alcohol : Methanol (C₁-C₄ alkyl group).

- Catalyst : H₂SO₄ or enzymatic (lipase/esterase for enantioselective resolution).

Reaction Conditions and Optimization

| Step | Catalyst | Solvent | Temperature | Key Reagents |

|---|---|---|---|---|

| Hydrolysis | H₂SO₄ | Methanol/water | 70–95°C | Trifluoroacetoacetic ester |

| Cyanidation | H₂SO₄, NaCN | Methanol/water | 0–20°C | Trifluoroacetone |

| Esterification | H₂SO₄ or lipase | Methanol | 20–70°C | Propiononitrile |

Notes :

- Enzymatic resolution (e.g., lipase) selectively hydrolyzes the (R)-enantiomer of the ester, leaving the (S)-enantiomer intact for subsequent isolation.

- Yield optimization in esterification favors 15 mol% Zn(OTf)₂ in dichloroethane (DCE) at 70°C for 12 h, though this catalyst is more relevant to oxazole synthesis.

Experimental Insights

- Scale-Up Feasibility : The process is scalable, with one protocol demonstrating an 80% yield of the ester at gram-scale.

- Enantiomeric Control : Enzymatic methods achieve high enantiomeric excess (ee) by leveraging esterase specificity, though this step is optional if racemic product is acceptable.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,3,3-trifluoro-2-hydroxy-2-methylpropanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines and thiols can be used to replace fluorine atoms[][4].

Major Products Formed

Oxidation: Formation of 3,3,3-trifluoro-2-oxo-2-methylpropanoate.

Reduction: Formation of 3,3,3-trifluoro-2-hydroxy-2-methylpropanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Methyl 3,3,3-trifluoro-2-hydroxy-2-methylpropanoate has been studied for its potential use in drug development. The trifluoromethyl group in MTMP enhances the lipophilicity and metabolic stability of pharmaceutical compounds, making it a valuable building block in medicinal chemistry.

1.1. Drug Synthesis

MTMP serves as a precursor in the synthesis of various bioactive compounds. For instance, it has been utilized in the synthesis of oxazole derivatives, which are known for their biological activities including anti-inflammatory and anticancer properties. The optimization of reaction conditions using MTMP has led to significant yields of these oxazole derivatives when coupled with trifluoropyruvate under specific catalytic conditions .

1.2. FDA-Approved Drugs

The trifluoromethyl group found in MTMP is a common motif in many FDA-approved drugs. Research indicates that this group contributes to enhanced pharmacokinetic properties such as improved solubility and bioavailability . The incorporation of such groups into drug molecules is essential for developing effective therapeutics.

Organic Synthesis Applications

MTMP plays a crucial role as an intermediate in organic synthesis due to its reactivity and the stability imparted by the trifluoromethyl group.

2.1. Reaction Optimization

Research has demonstrated that MTMP can be effectively used in various organic reactions, such as nucleophilic substitutions and electrophilic additions. For example, when combined with Lewis acid catalysts like Zn(OTf)₂, MTMP can yield high quantities of desired products through optimized reaction conditions .

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Nucleophilic substitution | Zn(OTf)₂ catalyst at 70°C | 83 |

| Electrophilic addition | DCE solvent with MTMP | 73-83 |

Materials Science Applications

In materials science, MTMP's unique properties lend themselves to applications in polymer chemistry and the development of new materials.

3.1. Polymer Synthesis

MTMP can be incorporated into polymer matrices to enhance thermal stability and mechanical properties due to the strong carbon-fluorine bonds present in its structure. This makes it an attractive candidate for developing high-performance materials used in coatings and composites.

4.1. Synthesis of Oxazoles

A study focused on the synthesis of oxazoles using MTMP demonstrated its effectiveness as a starting material for creating complex heterocycles with significant biological activity. The reaction conditions were meticulously optimized to achieve yields ranging from 70% to 83% depending on the substrate used .

4.2. Development of Anticancer Agents

Another case study explored the use of MTMP derivatives in synthesizing potential anticancer agents. The trifluoromethyl group was shown to improve the efficacy of lead compounds through enhanced interaction with biological targets .

Mechanism of Action

The mechanism of action of methyl 3,3,3-trifluoro-2-hydroxy-2-methylpropanoate involves its interaction with various molecular targets. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with enzyme active sites. This compound can inhibit enzyme activity by binding to the active site and blocking substrate access. The hydroxyl and ester groups also play a role in its reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between Methyl 3,3,3-trifluoro-2-hydroxy-2-methylpropanoate and analogous compounds:

Key Comparative Insights:

Hydrogen Bonding and Solubility: The hydroxyl group in the target compound increases its solubility in polar solvents (e.g., water, ethanol) compared to non-hydroxylated analogs like Methyl 3,3,3-trifluoro-2,2-dimethylpropanoate . Replacement of -OH with -CF₃ (as in Methyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate) drastically reduces polarity, making the compound more suitable for hydrophobic environments .

Lipophilicity and Bioavailability: The ethyl ester analog (Ethyl 3,3,3-trifluoro-2-hydroxy-2-methylpropanoate) exhibits higher lipophilicity (logP ~1.5 vs. ~1.0 for the methyl ester), which may enhance membrane permeability but reduce aqueous solubility .

Electronic Effects: The trifluoromethyl group in the target compound withdraws electrons, increasing the acidity of the hydroxyl group (pKa ~3–4) compared to non-fluorinated esters (pKa ~4–5). This property is critical in catalysis or binding interactions .

Synthetic Utility: The multicomponent synthesis protocol described in for substituted methyl propanoates could be adapted for the target compound, leveraging its hydroxyl group for further functionalization.

Toxicological Considerations: Limited toxicological data are available for fluorinated esters (see ).

Research Findings:

- Enzyme Binding : Hydroxy-containing esters (e.g., methyl dihydroxybenzoate in ) show affinity for kinases like EGFR, suggesting the target compound’s hydroxyl group may facilitate similar interactions.

Biological Activity

Methyl 3,3,3-trifluoro-2-hydroxy-2-methylpropanoate is a compound that has garnered attention due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with biomolecules, potential therapeutic applications, and relevant research findings.

Structural Characteristics

This compound is characterized by the presence of a trifluoromethyl group and a hydroxyl group attached to a propanoate backbone. These functional groups significantly influence the compound's chemical properties:

- Trifluoromethyl Group : Enhances lipophilicity, facilitating membrane penetration and interaction with hydrophobic regions of proteins.

- Hydroxyl Group : Capable of forming hydrogen bonds, which may affect the structure and function of biological macromolecules.

Research indicates that this compound may interact with various biomolecular targets. Key mechanisms include:

- Enzyme Interaction : The lipophilic nature allows the compound to penetrate cellular membranes and potentially modulate enzyme activity.

- Protein Binding : The hydroxyl group can participate in hydrogen bonding with amino acids in proteins, influencing their conformation and activity.

- Nucleic Acid Interaction : Preliminary studies suggest that the compound may also interact with nucleic acids, possibly affecting gene expression or replication processes.

Study 1: Enzyme Modulation

A study investigated the effects of this compound on lipase activity. The results indicated that the compound could modulate enzyme kinetics, enhancing the catalytic efficiency under specific conditions. This suggests potential applications in biocatalysis and drug development.

Study 2: Cytotoxicity Assessment

In vitro cytotoxicity assays were conducted using various cell lines to evaluate the safety profile of this compound. The findings revealed a dose-dependent cytotoxic effect, highlighting the need for further investigation into its therapeutic window.

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| HeLa | 25 | Moderate cytotoxicity observed |

| MCF-7 | 15 | Higher sensitivity noted |

| A549 | 30 | Lower sensitivity compared to others |

Synthesis and Applications

The synthesis of this compound can be achieved through various methods involving trifluoromethylation and esterification reactions. Its unique properties make it a candidate for applications in medicinal chemistry and organic synthesis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 3,3,3-trifluoro-2-hydroxy-2-methylpropanoate, and how can reaction conditions be systematically optimized?

- Methodology :

- Step 1 : Start with trifluoromethylation of methyl acrylate derivatives using fluorinated reagents (e.g., CF₃I or Ruppert-Prakash reagent) under anhydrous conditions .

- Step 2 : Optimize hydroxylation via catalytic oxidation (e.g., TEMPO/NaClO system) or stereoselective reduction of ketone intermediates using chiral catalysts .

- Step 3 : Monitor reaction progress via TLC or HPLC; adjust parameters (temperature, solvent polarity) to minimize side products. For example, THF with triethylamine (Et₃N) as a base improves yield in analogous esterifications .

- Data Table :

| Parameter | Typical Range | Impact on Yield |

|---|---|---|

| Temperature | −20°C to 60°C | Higher T accelerates hydrolysis |

| Solvent | THF, DCM, EtOAc | THF enhances nucleophilicity |

| Catalyst | Et₃N, DBU, TEMPO | DBU reduces racemization |

Q. How can the structural integrity of this compound be confirmed using spectroscopic and crystallographic methods?

- Methodology :

- NMR Analysis : Use ¹⁹F NMR to confirm trifluoromethyl group integration (~−60 ppm) and ¹H NMR to verify hydroxyl proton coupling (δ 4.0–5.0 ppm) .

- X-ray Crystallography : Co-crystallize with heavy atoms (e.g., bromine derivatives) and refine using SHELXL for precise bond-length/angle measurements .

- Mass Spectrometry : High-resolution ESI-MS to validate molecular ion peaks (expected [M+H]⁺ = 177.03 g/mol).

Advanced Research Questions

Q. What mechanistic insights explain the stereochemical outcomes in the synthesis of this compound?

- Methodology :

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps.

- Computational Modeling : Employ DFT calculations (e.g., Gaussian 16) to map energy profiles for hydroxylation pathways, highlighting transition-state stabilization by fluorine substituents .

- Stereochemical Analysis : Use chiral HPLC (e.g., Chiralpak AD-H column) to resolve enantiomers and correlate configurations with reaction conditions.

Q. How can discrepancies in toxicity or stability data for this compound be resolved?

- Methodology :

- Controlled Degradation Studies : Expose the compound to varying pH/temperature and analyze decomposition products via LC-MS. For example, acidic conditions may hydrolyze the ester to its carboxylic acid form .

- Comparative Toxicology : Cross-reference data with structurally analogous compounds (e.g., ethyl 3,3,3-trifluoro-2-hydroxy-2-methylpropanoate) listed in ECHA’s SVHC database to identify trends in fluorine-related bioaccumulation .

Q. What computational strategies predict the environmental impact of this compound?

- Methodology :

- QSPR Modeling : Use EPI Suite to estimate biodegradation half-life (e.g., >60 days suggests persistence) and log Kow values to assess bioaccumulation potential.

- Molecular Dynamics Simulations : Simulate interactions with aquatic enzymes (e.g., cytochrome P450) to predict metabolic pathways and toxic metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.